molecular formula C17H31NO B7779106 1-(4-Methylpiperidin-1-yl)undec-10-en-1-one

1-(4-Methylpiperidin-1-yl)undec-10-en-1-one

Cat. No.: B7779106
M. Wt: 265.4 g/mol
InChI Key: ZDKGRZKENCJUAC-UHFFFAOYSA-N
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Description

1-(4-Methylpiperidin-1-yl)undec-10-en-1-one is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a methyl group at the 4-position and an undec-10-en-1-one chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylpiperidin-1-yl)undec-10-en-1-one typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution with Methyl Group:

    Attachment of the Undec-10-en-1-one Chain: The final step involves the attachment of the undec-10-en-1-one chain to the piperidine ring. This can be done through various coupling reactions, such as the use of Grignard reagents or organolithium compounds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylpiperidin-1-yl)undec-10-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace existing functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, amines, polar aprotic solvents.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halogenated compounds, substituted amines.

Scientific Research Applications

1-(4-Methylpiperidin-1-yl)undec-10-en-1-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 1-(4-Methylpiperidin-1-yl)undec-10-en-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the compound’s structure and the biological context.

Comparison with Similar Compounds

1-(4-Methylpiperidin-1-yl)undec-10-en-1-one can be compared with other piperidine derivatives, such as:

    1-(4-Methylpiperidin-1-yl)decan-1-one: Similar structure but lacks the double bond in the undec-10-en-1-one chain.

    1-(4-Methylpiperidin-1-yl)octan-1-one: Shorter alkyl chain, leading to different chemical and biological properties.

    1-(4-Methylpiperidin-1-yl)hexan-1-one: Even shorter chain, further altering its reactivity and applications.

The uniqueness of this compound lies in its specific combination of the piperidine ring, methyl substitution, and the undec-10-en-1-one chain, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-methylpiperidin-1-yl)undec-10-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31NO/c1-3-4-5-6-7-8-9-10-11-17(19)18-14-12-16(2)13-15-18/h3,16H,1,4-15H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDKGRZKENCJUAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CCCCCCCCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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